Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTUVXPAUKQGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCN1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624434 | |
| Record name | Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646055-79-0 | |
| Record name | Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
LDA-Mediated Intramolecular Cyclization
One established method begins with ethyl isonipecotate reacting with 1-bromo-2-chloroethane in the presence of an organic base such as diisopropylamine to form an intermediate. This intermediate undergoes intramolecular cyclization induced by lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C to -45°C). The reaction proceeds via deprotonation and intramolecular alkylation to form the bicyclic scaffold.
- Reaction Conditions:
- Base: LDA
- Solvent: THF
- Temperature: -78°C to -45°C
- Yield: Moderate (ca. 38%), with side reactions increasing at higher temperatures
- Notes:
- Lower temperatures (-50°C) reduce decomposition but require longer reaction times.
- Alternative bases like potassium hexamethyldisilazide (KHMDS) can improve conversion but need strict moisture control.
Palladium-Catalyzed 1,2-Aminoacyloxylation
This method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently constructs the bicyclic azabicyclo[2.2.1]heptane framework. The reaction tolerates a broad substrate scope and allows further functionalization.
- Catalyst: Palladium complexes
- Advantages: High efficiency and scalability for industrial production
- Purification: Flash chromatography or crystallization to obtain high-purity products
Rhodium(II)-Catalyzed OH-Insertion with Ethyl Diazoacetate
An alternative approach uses Rhodium(II) acetate catalysis to perform hydroxyl insertion reactions with ethyl diazoacetate. This method avoids harsh purification steps and achieves yields up to 99% under mild conditions.
- Catalyst: Rhodium(II) acetate [Rh₂(OAc)₄]
- Yield: Up to 99%
- Stereoselectivity: >90% diastereomeric excess
- Benefits: High stereocontrol and mild reaction conditions
Intramolecular Diels-Alder and Ring-Closing Metathesis
The bicyclic core can also be constructed via intramolecular Diels-Alder reactions or ring-closing metathesis, followed by esterification and hydrochloride salt formation.
- Catalysts: Lewis acids for Diels-Alder; metathesis catalysts for ring-closing
- Optimization: Temperature gradients and solvent polarity adjustments improve yield and stereochemical purity
- Computational Support: Quantum chemical calculations assist in optimizing reaction pathways
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| LDA-Mediated Intramolecular Cyclization | LDA, THF | -78°C to -45°C | ~38 | Moderate | Sensitive to temperature; side reactions possible |
| Palladium-Catalyzed Aminoacyloxylation | Pd catalyst | Varied; scalable industrially | High | High | Broad substrate scope; scalable |
| Rhodium(II)-Catalyzed OH-Insertion | Rh₂(OAc)₄, ethyl diazoacetate | Mild, room temperature | Up to 99 | >90% d.e. | High stereocontrol; mild conditions |
| Intramolecular Diels-Alder / Ring-Closing Metathesis | Lewis acids, metathesis catalysts | Optimized temperature, solvent | Moderate to high | High | Computational modeling aids optimization |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows bicyclic proton multiplets (δ 1.33–1.91 ppm) and ethyl ester signals (quartet and triplet at δ 4.46–4.83 ppm).
- ^13C NMR displays ester carbonyl at ~170 ppm and bicyclic carbons between 28–80 ppm.
- X-ray Crystallography: Confirms absolute configuration and stereochemistry.
- Chromatography: Flash chromatography with petroleum ether/ethyl acetate (3:1) for purification.
- Crystallization: Using diisobutyl ether or hexane/ethyl acetate mixtures for high purity (≥97%).
- High-Performance Liquid Chromatography (HPLC): For purity and impurity profiling, with UV detection at 210–254 nm.
Research Findings and Optimization Insights
- Temperature Control: Critical in LDA-mediated cyclization to minimize side reactions and maximize yield.
- Catalyst Selection: Rhodium(II) catalysts provide superior stereoselectivity and yield compared to base-mediated methods.
- Solvent Effects: Hydro-organic mixtures (e.g., water-tert-butanol or water-acetone) enhance oxidation steps in derivative preparations.
- Computational Chemistry: Quantum mechanical and machine learning approaches predict optimal reaction conditions and substituent effects, reducing trial-and-error experimentation.
- Purity Challenges: Trace impurities require sensitive HPLC methods with synthetic standards for accurate quantification.
Representative Reaction Scheme (Conceptual)
Ethyl isonipecotate + 1-bromo-2-chloroethane
↓ (Organic base, e.g., diisopropylamine)
Intermediate
↓ (LDA, THF, -78°C to -45°C)
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) can be used for epoxidation reactions.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions, leading to the formation of addition products.
Major Products Formed
The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate serves as a crucial building block in organic synthesis. Its bicyclic structure allows for the construction of complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : The nitrogen atom can participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives.
- Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like m-chloroperoxybenzoic acid (MCPBA) and reduction using lithium aluminum hydride, leading to various functionalized products .
Medicinal Chemistry
Research has explored the potential of ethyl 1-azabicyclo[2.2.1]heptane derivatives as pharmacological agents, particularly as analogues of epibatidine, a potent nicotinic acetylcholine receptor agonist. Notable findings include:
- Analgesic Properties : Studies indicate that certain derivatives exhibit analgesic effects while aiming to reduce toxicity associated with epibatidine .
- Receptor Binding Affinity : Modifications to the bicyclic structure have been shown to enhance binding affinity for nicotinic receptors, making these compounds candidates for further therapeutic development .
Materials Science
The compound is being investigated for its potential applications in materials science, particularly in the synthesis of polymers and catalysts with unique properties:
- Polymer Synthesis : Ethyl 1-azabicyclo[2.2.1]heptane derivatives can be utilized to create novel polymeric materials with tailored functionalities .
- Catalytic Applications : The nitrogen atom within the structure can coordinate with metal ions, facilitating catalytic processes in organic reactions .
Case Study 1: Synthesis of Epibatidine Analogues
A significant research project focused on synthesizing analogues of epibatidine using ethyl 1-azabicyclo[2.2.1]heptane derivatives aimed to improve specificity and reduce toxicity. The study employed various synthetic strategies including:
- Aza Diels-Alder Reactions : This method was used to construct protected amine structures, leading to the formation of targeted analogues .
- Functionalization at C7 Position : Researchers successfully introduced heterocycles at the C7 position to enhance biological activity while minimizing adverse effects.
Case Study 2: Development of Catalytic Systems
Another study explored the use of ethyl 1-azabicyclo[2.2.1]heptane derivatives in catalytic systems for organic transformations:
- Metal Coordination : The ability of the nitrogen atom to coordinate with transition metals was leveraged to develop efficient catalytic systems for various reactions .
- Polyfunctionalization Strategies : Intramolecular reactions facilitated the generation of polyfunctionalized compounds that hold promise for further applications in drug discovery.
Mechanism of Action
The mechanism of action of ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the bicyclic framework can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to act as a ligand in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[1.1.0]butane: This compound features a similar bicyclic structure but with a different ring size and nitrogen placement.
2-Azabicyclo[2.2.1]heptane: This compound is closely related and shares the same bicyclic framework but differs in functional groups and substituents.
Uniqueness
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific functional groups and the presence of an ethyl ester moiety. This imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Biological Activity
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesis pathways.
Overview of the Compound
This compound features a nitrogen atom within its bicyclic structure, which is crucial for its biological interactions. The compound serves as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and coordination with metal ions. This interaction can influence its reactivity and capacity to act as a ligand in catalytic processes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Recent studies have highlighted the compound's potential as a DPP-4 inhibitor, which is significant for managing type 2 diabetes. Research indicates that derivatives of the azabicyclo structure exhibit potent DPP-4 inhibition, which is crucial for regulating blood sugar levels .
Table 1: Summary of DPP-4 Inhibition Studies
Other Biological Activities
Ethyl 1-azabicyclo[2.2.1]heptane derivatives have also been investigated for their roles in various other biological pathways:
- Antagonism of Integrin Alpha 4 : Some derivatives have been reported to act as antagonists for integrin alpha 4 receptors, which are involved in inflammatory responses and autoimmune disorders .
- Nicotine Acetylcholine Receptor Agonism : Certain azabicyclic compounds have shown activity as agonists at nicotinic acetylcholine receptors, indicating potential applications in treating neurodegenerative diseases such as Parkinson's disease .
Case Study 1: Synthesis and Evaluation of Neogliptin
A study focused on synthesizing neogliptin, a novel DPP-4 inhibitor based on the azabicyclo framework, demonstrated that modifications to the bicyclic structure significantly enhanced inhibitory activity against DPP-4. Molecular modeling techniques were employed to optimize the binding interactions with the enzyme's active site, leading to promising results in vitro .
Case Study 2: Fluorination Effects on Biological Activity
Research into fluorinated derivatives of ethyl 1-azabicyclo[2.2.1]heptane revealed that introducing fluorine atoms altered both the physical properties and metabolic stability of the compounds. These modifications resulted in enhanced binding affinity to biomolecular targets, showcasing the importance of structural variations in drug design .
Q & A
Q. What are the established synthetic routes for Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate?
A common method involves reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., diisopropylamine) to form an intermediate, followed by cyclization using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C to -45°C). This yields the bicyclic scaffold via intramolecular alkylation . Alternative approaches include Rhodium(II)-catalyzed OH-insertion reactions with ethyl diazoacetate, which avoids harsh purification steps and achieves yields up to 99% under mild conditions .
Q. How is structural confirmation of this compound performed?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H NMR : Resonances for the bicyclic protons (δ 1.33–1.91 ppm, multiplet) and the ethyl ester group (δ 4.46–4.83 ppm, quartet and triplet).
- ¹³C NMR : The carbonyl carbon of the ester appears at ~170 ppm, while the bicyclic carbons range from 28–80 ppm.
X-ray crystallography or high-resolution mass spectrometry (HRMS) can further validate stereochemistry and molecular weight .
Q. What purification techniques are effective for isolating this compound?
- Chromatography : Flash chromatography with petroleum ether/ethyl acetate (3:1) resolves stereoisomers or byproducts .
- Crystallization : Diisobutyl ether or hexane/ethyl acetate mixtures yield high-purity crystals (≥97%) .
- Distillation : For intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, fractional distillation under reduced pressure is effective .
Advanced Research Questions
Q. How do reaction conditions influence cyclization efficiency?
Cyclization using LDA at -45°C achieves moderate yields (38%), but side reactions arise at higher temperatures (e.g., -25°C) due to competing elimination pathways. Lower temperatures (-50°C) minimize decomposition but require extended reaction times. Alternative bases like KHMDS can improve conversion but may necessitate strict moisture control .
Q. What catalytic strategies enhance stereoselectivity in functionalization?
Rhodium(II) acetate [Rh₂(OAc)₄] enables stereocontrolled OH-insertion reactions with ethyl diazoacetate, achieving >90% diastereomeric excess (d.e.) in glycolate side-chain formation. This avoids racemization common in base-mediated reactions . For arylations, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids on halogenated derivatives preserves the bicyclic core’s integrity .
Q. How is this compound applied in pharmaceutical target synthesis?
It serves as a key intermediate in synthesizing muscarinic antagonists like umeclidinium bromide. The bicyclic scaffold undergoes hydroxylation and subsequent coupling with aryl bromides (e.g., ((2-bromoethoxy)methyl)benzene) to form quaternary ammonium salts critical for bronchodilator activity . Optimization of solvent systems (e.g., THF/water mixtures) improves reaction scalability and minimizes byproducts .
Q. What analytical challenges arise in quantifying trace impurities?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and C18 columns resolves impurities like unreacted intermediates or stereoisomers. Method validation requires spiking studies with synthetic standards (e.g., tert-butyl derivatives) to confirm detection limits ≤0.1% .
Methodological Notes
- Contradictions in Data : While LDA-mediated cyclization is widely reported, yields vary significantly (19–65%) depending on solvent purity and base freshness. Redundant validation via independent routes (e.g., Rh-catalysis) is recommended .
- Safety Protocols : Use respiratory protection (NIOSH P95) and full-body suits when handling powdered forms due to limited acute toxicity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
